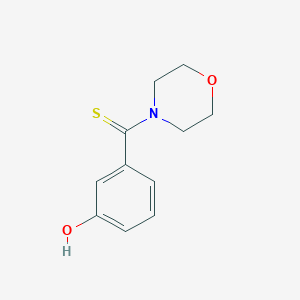

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione

Description

Properties

IUPAC Name |

(3-hydroxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBPKIZXELGKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the reaction of 3-hydroxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanethione linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanethione group to a methylene group.

Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, while the morpholinyl group may enhance its solubility and bioavailability. The methanethione linkage plays a crucial role in its reactivity and stability .

Comparison with Similar Compounds

(3-Ethoxy-4-hydroxyphenyl)(4-morpholinyl)methanethione ()

- Structural Difference : The ethoxy (-OCH₂CH₃) group at the 3-position replaces the hydroxyl (-OH) group in the target compound.

- Synthesis : Prepared similarly via STB-based reactions, indicating shared synthetic accessibility .

Morpholine Derivatives with Heterocyclic Modifications

1H-Benzimidazol-2-yl(morpholin-4-yl)methanethione ()

- Structural Difference : A benzimidazole ring replaces the 3-hydroxyphenyl group.

- Synthesis : Utilizes the Wilgerodt–Kindler reaction with 2-methylbenzimidazole, morpholine, and sulfur, yielding 61% product .

- Crystallography : The morpholine ring adopts a chair conformation, a feature likely conserved in the target compound .

4-[(Morpholin-4-yl)carbothioyl]benzoic Acid ()

- Structural Difference : A carboxylic acid (-COOH) group is present at the 4-position of the phenyl ring.

- Crystal Structure: Crystallizes in the monoclinic space group P2₁/n, with the benzoic acid group slightly bent from the aromatic plane, suggesting steric and electronic influences of substituents on packing .

Spectroscopic Comparisons

NMR and IR Data ()

- Compound 1 : Morpholin-4-yl(phenyl)methanethione

- ¹H NMR : Aromatic protons resonate at δ 7.2–7.5 ppm; morpholine protons at δ 3.2–3.8 ppm.

- IR : Thioamide C=S stretch at 1495–1594 cm⁻¹.

- Compound 2: 4-(Dimethylamino)phenylmethanethione ¹H NMR: Dimethylamino protons at δ 3.0 ppm; morpholine protons at δ 3.2–3.8 ppm. IR: Thioamide C=S stretch at 1487–1547 cm⁻¹.

- Key Insight : Electron-donating groups (e.g., -N(CH₃)₂) deshield adjacent protons and alter thioamide vibration frequencies, a trend applicable to the target compound’s 3-hydroxyl group .

Antiproliferative Effects ()

- Azolo-/Azinothiazinones: Derivatives with 2,4-dihydroxyphenyl groups inhibit lung (A549), colon (HT-29), and glioma (C6) cancer cells, with IC₅₀ values ranging 10–50 μM. The target compound’s 3-hydroxyphenyl group may similarly enhance DNA intercalation or enzyme inhibition .

Cholinesterase Inhibition ()

- STB-Based Analogs : Exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with IC₅₀ values < 20 μM in some cases. The hydroxyl group in the target compound could improve binding to enzyme active sites via hydrogen bonding .

Data Tables

Table 1. Structural and Physicochemical Properties

*LogP values estimated from analogs in , and 15.

Table 2. Spectroscopic Data Comparison

| Compound | ¹H NMR (δ, ppm) | IR (C=S stretch, cm⁻¹) |

|---|---|---|

| Morpholin-4-yl(phenyl)methanethione | 7.2–7.5 (aromatic), 3.2–3.8 (morpholine) | 1495–1594 |

| 4-(Dimethylamino)phenylmethanethione | 3.0 (-N(CH₃)₂), 3.2–3.8 (morpholine) | 1487–1547 |

| Target Compound (Predicted) | ~6.8–7.3 (aromatic), 3.2–3.8 (morpholine) | ~1500–1550 |

Biological Activity

Overview

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione, with the molecular formula C11H13NO2S, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a hydroxyphenyl group linked to a morpholinyl group through a methanethione moiety, which contributes to its unique biological properties.

The primary biological activity of this compound involves the inhibition of specific enzymes, notably Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of endocannabinoids, which are important for various physiological processes including pain modulation and inflammation.

Enzyme Inhibition

- MGL and FAAH Inhibition : The compound enhances endocannabinoid signaling by inhibiting the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) . This leads to increased levels of these compounds in the system, potentially contributing to analgesic and anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

- Anticancer Potential : The ability to modulate endocannabinoid levels may also be linked to anticancer effects. Research is ongoing to explore its efficacy against various cancer cell lines .

Study on Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in certain cancer types, suggesting potential as an anticancer agent. The study utilized various concentrations of the compound and assessed its effects on apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 75 | Increased |

| 25 | 50 | Significant |

| 50 | 20 | High |

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of this compound against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined, showing promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.